![molecular formula C14H12N4O B1435075 N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide CAS No. 1993512-22-3](/img/structure/B1435075.png)
N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide
Overview
Description
“N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide” is a chemical compound with the molecular formula C14H12N4O. It is recognized as an important fused bicyclic 5–6 heterocycle . Many drugs contain these moieties at their cores due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .
Molecular Structure Analysis
Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .
Scientific Research Applications
Materials Science
Imidazo[1,2-a]pyridine derivatives have shown great potential in materials science due to their structural characteristics. They are used in the development of optoelectronic devices and sensors due to their luminescent properties .
Pharmaceutical Field
These compounds have been reported to possess various biological activities. Some derivatives have shown inhibitory activities against enzymes like AChE, BChE, and LOX, which are significant in the treatment of diseases like Alzheimer’s and certain types of cancer .
Catalysis
Imidazo[1,2-a]pyridine derivatives can be synthesized using gold catalysis, which is a method used in organic synthesis to create complex molecules more efficiently .
Analytical Chemistry
In analytical chemistry, these compounds can be used in chromatography and mass spectrometry as part of protocols for advanced battery science and biopharma production .
Molecular Docking Studies
They are also utilized in molecular docking studies to predict how small molecules, such as drugs or compounds, will bind to a receptor of a known 3D structure .
Medicinal Chemistry
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It is often used as a core structure for developing new therapeutic agents .
Future Directions
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The World Health Organization has taken the initiative to develop new drugs using this scaffold . There is a continuing interest in developing new and efficient synthetic routes considering the widespread application of functionalized imidazo[1,2-a]pyridines .
properties
IUPAC Name |
N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKDLULKUBANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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